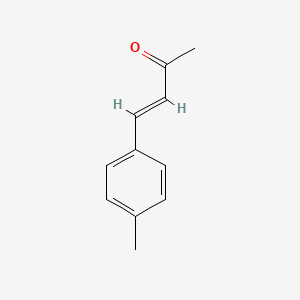

(E)-4-(4-methylphenyl)but-3-en-2-one

Description

The exact mass of the compound 3-Buten-2-one, 4-(4-methylphenyl)- is 160.088815002 g/mol and the complexity rating of the compound is 173. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 636784. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-4-(4-methylphenyl)but-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c1-9-3-6-11(7-4-9)8-5-10(2)12/h3-8H,1-2H3/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USXMUOFSQBSHGN-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7062879, DTXSID301288351 | |

| Record name | 3-Buten-2-one, 4-(4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3E)-4-(4-Methylphenyl)-3-buten-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301288351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4023-84-1, 3160-38-1 | |

| Record name | (3E)-4-(4-Methylphenyl)-3-buten-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4023-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Buten-2-one, 4-(4-methylphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003160381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | But-3-en-2-one, 4-(4-methylphenyl)-,(E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004023841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Buten-2-one, 4-(4-methylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Buten-2-one, 4-(4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3E)-4-(4-Methylphenyl)-3-buten-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301288351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within α,β Unsaturated Ketone Chemistry

(E)-4-(4-methylphenyl)but-3-en-2-one is a member of the α,β-unsaturated ketone class of compounds. wikipedia.org These are organic molecules that feature a ketone functional group conjugated with a carbon-carbon double bond. wikipedia.org This structural arrangement, represented generally as (O=CR)−Cα=Cβ−R, results in a delocalized π-electron system across the C=C-C=O moiety. wikipedia.org

The conjugation imparts unique electronic properties and reactivity compared to isolated ketones or alkenes. libretexts.org A key characteristic of α,β-unsaturated carbonyls is their susceptibility to nucleophilic attack at the β-carbon, a mode of reactivity known as vinylogous or conjugate addition (Michael addition). wikipedia.orglibretexts.org This reactivity is a cornerstone of synthetic organic chemistry, enabling the formation of complex molecular architectures. The presence of the conjugated system also influences the compound's spectroscopic properties, for instance, affecting the chemical shifts of protons in NMR spectroscopy. libretexts.org

The structure of this compound fits this template perfectly. The ketone's carbonyl group is at the C2 position, making the adjacent C3 the α-carbon and the subsequent C4 the β-carbon, which is part of the alkene double bond.

Overview of Key Academic Research Trajectories for E 4 4 Methylphenyl but 3 En 2 One

Michael Addition Reactions and Conjugate Chemistry of the Enone Moiety

The Michael addition, a cornerstone of carbon-carbon bond formation, involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. acs.org In the case of this compound, the electron-withdrawing acetyl group polarizes the conjugated system, rendering the β-carbon electrophilic and susceptible to attack by a wide range of nucleophiles, known as Michael donors.

The conjugate addition of nucleophiles to the β-carbon of this compound is a fundamental reaction. The general mechanism proceeds via the attack of a nucleophile on the β-carbon, which leads to the formation of a resonance-stabilized enolate intermediate. This enolate is then protonated, typically by a solvent or upon acidic workup, to yield the final 1,4-adduct.

A diverse array of nucleophiles can participate in this reaction. Soft nucleophiles, such as thiolates, amines, and carbanions derived from malonic esters or β-ketoesters, preferentially add to the β-carbon in a conjugate fashion. For instance, the thiol-ene reaction, which is the addition of a thiol to an alkene, is a highly efficient method for forming thioethers via a Michael-type mechanism. While specific studies detailing a broad range of nucleophilic additions to this compound are not prevalent in foundational literature, its structural analogy to other well-studied enones suggests it is an excellent substrate for such transformations.

Table 1: Representative Nucleophiles for Michael Addition Due to a lack of specific literature data for this compound, this table presents generally suitable nucleophiles for Michael additions to α,β-unsaturated ketones.

| Nucleophile Class | Specific Example | Expected Product Type |

| Thiol | Thiophenol | 3-(Phenylthio)-4-(4-methylphenyl)butan-2-one |

| Amine | Piperidine | 3-(Piperidin-1-yl)-4-(4-methylphenyl)butan-2-one |

| Malonate | Diethyl malonate | Diethyl 2-(1-(4-methylphenyl)-3-oxobutan-2-yl)malonate |

| Cyanide | Sodium cyanide | 4-Cyano-4-(4-methylphenyl)butan-2-one |

The development of asymmetric Michael additions allows for the stereocontrolled synthesis of chiral molecules. This is typically achieved using chiral organocatalysts, such as those derived from cinchona alkaloids, prolinols, or bifunctional thioureas. These catalysts can activate the enone (via iminium or hydrogen bonding) or the nucleophile (via enamine formation) to control the facial selectivity of the addition, leading to products with high enantiomeric excess (ee).

For this compound, an asymmetric Michael addition would generate a new stereocenter at the β-carbon. For example, the reaction with a nucleophile like dimethyl malonate, catalyzed by a chiral bifunctional catalyst, would be expected to yield a chiral 1,5-dicarbonyl compound. While many studies have demonstrated this for similar chalcones and enones, specific data on the enantioselective Michael addition to this compound is a subject for further research investigation.

The enolate intermediate formed during the Michael addition is a potent nucleophile itself and can be trapped in situ by an electrophile, leading to tandem or cascade reactions. This strategy allows for the rapid construction of complex molecular architectures from simple precursors. A common tandem sequence is the Michael-aldol reaction, where the enolate formed after the initial conjugate addition performs an intramolecular aldol condensation to form a new ring.

The enolate generated from the addition of a nucleophile to this compound could, in principle, initiate various cascade sequences. For example, a tandem Michael addition followed by an intramolecular cyclization could be used to synthesize substituted cyclic compounds. Research into such cascade reactions often focuses on creating polyfunctionalized molecules in a single, atom-economical step.

Cycloaddition Reactions of this compound

Cycloaddition reactions are powerful tools for the synthesis of cyclic compounds. The enone moiety in this compound can participate as a 2π-electron component in several types of cycloadditions.

In the Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring in a [4+2] cycloaddition. The reaction rate is enhanced when the dienophile possesses electron-withdrawing groups. The acetyl group in this compound acts as an effective electron-withdrawing group, making the carbon-carbon double bond electron-deficient and thus a reactive dienophile.

It is expected to react readily with electron-rich dienes, such as cyclopentadiene (B3395910) or 2,3-dimethyl-1,3-butadiene, to yield cyclohexene (B86901) derivatives. The reaction with a cyclic diene like cyclopentadiene would produce a bicyclic adduct. The stereochemical outcome of the Diels-Alder reaction is highly predictable, typically favoring the endo product under kinetic control.

Table 2: Potential Diels-Alder Reactions This table illustrates hypothetical Diels-Alder reactions, as specific examples for this compound were not found in the searched literature.

| Diene | Expected Product |

| 1,3-Butadiene | 4-Acetyl-5-(4-methylphenyl)cyclohex-1-ene |

| Cyclopentadiene | 2-Acetyl-3-(4-methylphenyl)bicyclo[2.2.1]hept-5-ene |

| Furan | 1-Acetyl-7-(4-methylphenyl)-8-oxabicyclo[2.2.2]octa-2,5-diene |

Beyond the Diels-Alder reaction, enones can participate in other cycloadditions. Photochemical [2+2] cycloadditions, such as the Paternò-Büchi reaction, involve the reaction of an electronically excited alkene with a ground-state alkene to form a cyclobutane (B1203170) ring. Under UV irradiation, this compound could potentially dimerize or react with another alkene to form substituted cyclobutane derivatives, a structural motif found in numerous natural products. acs.org

[3+2] Cycloadditions involve a three-atom component (1,3-dipole) reacting with a two-atom component (dipolarophile) to form a five-membered ring. Common 1,3-dipoles include nitrile oxides, azides, and nitrones. As a good dipolarophile, this compound could react with a 1,3-dipole like benzonitrile (B105546) oxide to synthesize a substituted isoxazoline (B3343090) ring. Such reactions are valuable for constructing heterocyclic systems.

Transformations of the Carbonyl Functionality in this compound

The reduction of the α,β-unsaturated ketone moiety in this compound offers multiple pathways, as both the carbon-carbon double bond and the carbonyl group can be reduced. The choice of reducing agent and reaction conditions is crucial for achieving chemoselectivity.

Chemoselective Carbonyl Reduction: Selective reduction of the carbonyl group to a secondary alcohol, yielding (E)-4-(4-methylphenyl)but-3-en-2-ol, can be achieved using mild hydride reagents. Sodium borohydride (B1222165) (NaBH₄) in a protic solvent like methanol (B129727) or ethanol (B145695) at low temperatures is a common method for the 1,2-reduction of the carbonyl group in enones, leaving the C=C double bond intact. orgsyn.org A procedure for the similar compound (E)-4-phenyl-3-buten-2-one involves dissolving the enone in ethanol, cooling it in an ice bath, and then adding sodium borohydride portion-wise. orgsyn.org This approach is expected to be effective for the title compound as well.

Conjugate Reduction and Full Reduction: More powerful reducing systems or catalytic hydrogenation can lead to the reduction of the C=C double bond (conjugate reduction or 1,4-reduction) or the reduction of both functional groups. For example, using sodium borohydride under different conditions, such as prolonged reaction times or higher temperatures, can lead to the reduction of both the double bond and the carbonyl, resulting in the saturated alcohol, 4-(4-methylphenyl)butan-2-ol. wikipedia.orgsigmaaldrich.com Catalytic hydrogenation, for instance using H₂ with a palladium catalyst (Pd/C), is also a common method for the complete saturation of the enone system. google.com

The outcomes of different reduction approaches are summarized in the table below.

| Reagent/Condition | Major Product | Type of Reduction |

| NaBH₄, EtOH, 0 °C | (E)-4-(4-methylphenyl)but-3-en-2-ol | 1,2-Reduction (Carbonyl) |

| NaBH₄, prolonged reaction | 4-(4-methylphenyl)butan-2-ol | 1,2- and 1,4-Reduction |

| H₂, Pd/C | 4-(4-methylphenyl)butan-2-ol | 1,2- and 1,4-Reduction |

Stereoselective Approaches: When the carbonyl group is reduced, a new stereocenter is created at the C-2 position. The stereoselectivity of this reduction can be influenced by the use of chiral reducing agents or catalysts. Asymmetric transfer hydrogenation using chiral ruthenium catalysts, for example, is a well-established method for the enantioselective reduction of ketones. researchgate.net These methods can produce optically active secondary alcohols with high enantiomeric excess.

The carbonyl group of this compound is a versatile handle for various derivatization reactions, including the formation of oximes, hydrazones, and acetals.

Oximes and Hydrazones: The reaction of this compound with hydroxylamine (B1172632) (NH₂OH) or its salts (e.g., hydroxylamine hydrochloride) leads to the formation of the corresponding oxime, this compound oxime. arpgweb.com Similarly, condensation with hydrazine (B178648) (N₂H₄) or substituted hydrazines (e.g., phenylhydrazine) yields the respective hydrazones. mdpi.comtsijournals.com These reactions are typically carried out by refluxing the ketone with the reagent in a suitable solvent like ethanol, often with the addition of a base or acid catalyst. researchgate.netarpgweb.com These derivatives are important in their own right and as intermediates in further synthetic transformations.

Acetals: The carbonyl group can be protected as an acetal (B89532) to prevent it from reacting under certain conditions, such as with strongly nucleophilic or basic reagents. libretexts.orgwikipedia.org Acetal formation is achieved by reacting the ketone with an alcohol or a diol (like ethylene (B1197577) glycol) under acidic conditions, with the removal of water to drive the equilibrium towards the product. chem-station.com Common catalysts include p-toluenesulfonic acid (p-TsOH) or camphor (B46023) sulfonic acid. nih.gov The resulting acetal, for example, 2-methyl-2-(2-(4-methylphenyl)vinyl)-1,3-dioxolane, is stable to basic, reductive, and nucleophilic environments but can be easily removed by treatment with aqueous acid to regenerate the ketone. wikipedia.orgchem-station.com

| Derivative | Reagents | Typical Conditions |

| Oxime | Hydroxylamine hydrochloride, Base (e.g., KOH) | Reflux in Ethanol |

| Hydrazone | Hydrazine hydrate (B1144303) | Reflux in Ethanol |

| Acetal (cyclic) | Ethylene glycol, Acid catalyst (e.g., p-TsOH) | Toluene (B28343), Dean-Stark trap |

The Baeyer-Villiger oxidation transforms a ketone into an ester through the insertion of an oxygen atom adjacent to the carbonyl carbon. wikipedia.orgorganic-chemistry.org This reaction is typically carried out using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide with a Lewis acid catalyst. organic-chemistry.orgsigmaaldrich.com

When applied to this compound, an unsymmetrical ketone, the regioselectivity of the oxygen insertion is determined by the relative migratory aptitude of the two groups attached to the carbonyl carbon: the methyl group and the (E)-2-(4-methylphenyl)vinyl group. The general order of migratory aptitude is: tertiary alkyl > secondary alkyl ~ phenyl > primary alkyl > methyl. organic-chemistry.org The vinyl group, particularly when substituted with an electron-donating phenyl ring, is expected to have a high migratory aptitude, comparable to or greater than a phenyl group.

Therefore, the Baeyer-Villiger oxidation of this compound is predicted to proceed with the migration of the vinyl group, leading to the formation of (E)-2-(4-methylphenyl)vinyl acetate. The alternative product, methyl (E)-4-(4-methylphenyl)but-3-enoate, resulting from methyl group migration, would be the minor product. The reaction mechanism involves the initial attack of the peroxyacid on the protonated carbonyl group to form a Criegee intermediate, followed by the rate-determining migration step. wikipedia.org

Predicted Outcome of Baeyer-Villiger Oxidation:

| Starting Material | Oxidant | Major Product | Minor Product |

| This compound | m-CPBA | (E)-2-(4-methylphenyl)vinyl acetate | Methyl (E)-4-(4-methylphenyl)but-3-enoate |

Aromatic Ring Functionalization and Electrophilic Substitution on the 4-Methylphenyl Group

The 4-methylphenyl group in this compound is susceptible to electrophilic aromatic substitution. The regiochemical outcome of such reactions is governed by the directing effects of the two substituents on the aromatic ring: the methyl group and the (E)-3-oxobut-1-en-1-yl group.

The methyl group is an activating, ortho, para-directing substituent due to hyperconjugation and its inductive effect. The (E)-3-oxobut-1-en-1-yl group, being an unsaturated ketone system, is a deactivating, meta-directing substituent due to its electron-withdrawing resonance effect.

Regioselective Bromination: In the electrophilic bromination of this compound, the powerful ortho, para-directing effect of the activating methyl group will dominate the weaker meta-directing effect of the deactivating vinyl ketone substituent. Therefore, the incoming electrophile (Br⁺) will be directed to the positions ortho to the methyl group (C-3 and C-5). Given the steric hindrance from the adjacent vinyl group, substitution is most likely to occur at the C-3 position. Reagents commonly used for such brominations include bromine (Br₂) in the presence of a Lewis acid or N-bromosuccinimide (NBS) with an acid catalyst. wku.edu

Regioselective Nitration: Similarly, for electrophilic nitration, typically carried out with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), the activating methyl group will direct the incoming nitronium ion (NO₂⁺) to the ortho positions. The major product expected is (E)-4-(3-nitro-4-methylphenyl)but-3-en-2-one.

Predicted Regioselectivity of Electrophilic Aromatic Substitution:

| Reaction | Reagents | Predicted Major Product |

| Bromination | Br₂, FeBr₃ | (E)-4-(3-bromo-4-methylphenyl)but-3-en-2-one |

| Nitration | HNO₃, H₂SO₄ | (E)-4-(3-nitro-4-methylphenyl)but-3-en-2-one |

Friedel-Crafts Acylation/Alkylation on the Toluene Moiety

The toluene moiety of this compound presents an interesting case for electrophilic aromatic substitution, such as Friedel-Crafts acylation and alkylation. The reactivity of the aromatic ring is influenced by two competing factors: the activating, ortho-, para-directing methyl group and the deactivating effect of the α,β-unsaturated ketone substituent.

In a typical Friedel-Crafts reaction, an alkyl or acyl group is introduced onto an aromatic ring using an alkyl halide or acyl halide in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). adichemistry.com The Lewis acid facilitates the formation of a carbocation or an acylium ion, which then acts as the electrophile. libretexts.org

For this compound, the methyl group directs incoming electrophiles to the positions ortho and para to it. Since the para position is already occupied by the butenone side chain, substitution is expected to occur at the positions ortho to the methyl group (i.e., positions 2 and 6 on the aromatic ring). However, the butenone substituent, being an electron-withdrawing group, deactivates the entire aromatic ring towards electrophilic attack, making the reaction more challenging compared to toluene itself. libretexts.orgyoutube.com

Friedel-Crafts Acylation: This reaction involves the introduction of an acyl group (R-C=O) onto the aromatic ring. libretexts.org For the target molecule, acylation would likely require forcing conditions due to the deactivating nature of the butenone side chain. The primary products would be the 2-acyl derivatives. A key advantage of Friedel-Crafts acylation is that the resulting ketone is less reactive than the starting material, which prevents poly-acylation. libretexts.org

Friedel-Crafts Alkylation: This reaction introduces an alkyl group onto the aromatic ring. adichemistry.com Similar to acylation, alkylation of this compound would be expected to yield ortho-substituted products. However, Friedel-Crafts alkylation is prone to a couple of significant limitations. Firstly, the introduced alkyl group is also an activating group, which can lead to polyalkylation, where multiple alkyl groups are added to the ring. libretexts.orgyoutube.com Secondly, the carbocation electrophile can undergo rearrangements to form a more stable carbocation, leading to a mixture of products. libretexts.org

The table below summarizes the expected outcomes and conditions for Friedel-Crafts reactions on the toluene moiety of the title compound.

| Reaction Type | Reagents | Catalyst | Expected Major Product(s) |

| Acylation | Acetyl chloride (CH₃COCl) | AlCl₃ | 2-acetyl-4-(4-methylphenyl)but-3-en-2-one |

| Alkylation | Ethyl chloride (CH₃CH₂Cl) | AlCl₃ | 2-ethyl-4-(4-methylphenyl)but-3-en-2-one |

Oxidative and Reductive Cleavage Studies of this compound

The carbon-carbon double bond in the butene chain of this compound is susceptible to cleavage through various oxidative and reductive methods. These reactions are valuable for structural elucidation and for the synthesis of new functionalized molecules.

Ozonolysis and Dihydroxylation Methodologies

Ozonolysis: This powerful reaction cleaves unsaturated carbon-carbon bonds using ozone (O₃). wikipedia.org The initial product is an unstable molozonide, which rearranges to an ozonide. masterorganicchemistry.com The subsequent work-up of the ozonide determines the final products. masterorganicchemistry.com

Reductive Work-up: Treatment of the ozonide with a mild reducing agent, such as dimethyl sulfide (B99878) (DMS) or zinc and water, cleaves the ozonide to yield aldehydes or ketones. masterorganicchemistry.com For this compound, reductive ozonolysis would break the double bond to form 4-methylbenzaldehyde and pyruvaldehyde (methylglyoxal).

Oxidative Work-up: If the ozonide is treated with an oxidizing agent, such as hydrogen peroxide (H₂O₂), any aldehydes formed are further oxidized to carboxylic acids. masterorganicchemistry.com In this case, oxidative work-up would yield 4-methylbenzoic acid and pyruvic acid.

Dihydroxylation: This process converts the alkene functionality into a vicinal diol (a compound with two hydroxyl groups on adjacent carbons). Common methods for dihydroxylation include:

Syn-dihydroxylation: This can be achieved using reagents like osmium tetroxide (OsO₄) with a co-oxidant such as N-methylmorpholine N-oxide (NMO), or cold, dilute potassium permanganate (B83412) (KMnO₄). These reagents add two hydroxyl groups to the same face of the double bond, resulting in a syn-diol. The Sharpless asymmetric dihydroxylation allows for the enantioselective synthesis of chiral diols using a chiral ligand with the osmium catalyst. beilstein-journals.orgorganic-chemistry.org

Anti-dihydroxylation: This can be accomplished by first epoxidizing the alkene using a peroxy acid (like m-CPBA) followed by acid-catalyzed ring-opening of the epoxide. This two-step process results in the addition of the two hydroxyl groups to opposite faces of the original double bond, yielding an anti-diol.

The following table outlines the products expected from these oxidative cleavage and functionalization reactions.

| Reaction | Reagents | Expected Product(s) |

| Ozonolysis (Reductive Work-up) | 1. O₃, CH₂Cl₂, -78 °C; 2. (CH₃)₂S | 4-methylbenzaldehyde and Pyruvaldehyde |

| Ozonolysis (Oxidative Work-up) | 1. O₃, CH₂Cl₂, -78 °C; 2. H₂O₂ | 4-methylbenzoic acid and Pyruvic acid |

| Syn-Dihydroxylation | OsO₄ (cat.), NMO | (3,4)-dihydroxy-4-(4-methylphenyl)butan-2-one |

| Anti-Dihydroxylation | 1. m-CPBA; 2. H₃O⁺ | (3,4)-dihydroxy-4-(4-methylphenyl)butan-2-one |

Catalytic Hydrogenation and Reduction Strategies

The reduction of α,β-unsaturated ketones like this compound can be selectively targeted to the carbon-carbon double bond or the carbonyl group, or both, depending on the chosen reagents and reaction conditions.

Catalytic Hydrogenation: This method typically employs hydrogen gas (H₂) and a metal catalyst. The choice of catalyst and conditions can influence the selectivity of the reduction.

Reduction of the C=C bond: Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is highly effective for selectively reducing the carbon-carbon double bond of an α,β-unsaturated ketone, leaving the carbonyl group intact. organic-chemistry.org This would convert this compound to 4-(4-methylphenyl)butan-2-one.

Reduction of both C=C and C=O bonds: More forcing conditions, such as higher pressures and temperatures, or more active catalysts like Raney nickel, can lead to the reduction of both the alkene and the ketone, yielding 4-(4-methylphenyl)butan-2-ol.

Hydride Reductions: Metal hydride reagents are also commonly used for reductions.

1,2-Reduction (Reduction of C=O): Sodium borohydride (NaBH₄) is a mild reducing agent that typically reduces aldehydes and ketones to alcohols. In α,β-unsaturated systems, NaBH₄ often favors the 1,2-addition pathway, reducing the carbonyl group to a hydroxyl group while leaving the C=C double bond untouched. This would yield (E)-4-(4-methylphenyl)but-3-en-2-ol.

1,4-Reduction (Conjugate Addition): Certain reagents, often involving copper hydrides (like Stryker's reagent), are known to favor 1,4-addition (conjugate addition) to α,β-unsaturated ketones. organic-chemistry.org This initially forms an enolate, which is then protonated to give the saturated ketone, 4-(4-methylphenyl)butan-2-one. A copper-catalyzed hydroboration/protodeboronation strategy has also been developed for the chemoselective reduction of the C=C bond. rsc.org

Complete Reduction: Stronger reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing both the carbonyl group and the carbon-carbon double bond, resulting in the saturated alcohol, 4-(4-methylphenyl)butan-2-ol.

A summary of various reduction strategies is presented in the table below.

| Reaction Type | Reagent/Catalyst | Primary Product | Selectivity |

| Catalytic Hydrogenation | H₂, Pd/C | 4-(4-methylphenyl)butan-2-one | C=C reduction |

| Hydride Reduction | NaBH₄, CeCl₃ (Luche reduction) | (E)-4-(4-methylphenyl)but-3-en-2-ol | C=O reduction (1,2-addition) |

| Conjugate Reduction | (Ph₃PCuH)₆ (Stryker's reagent) | 4-(4-methylphenyl)butan-2-one | C=C reduction (1,4-addition) |

| Hydride Reduction | LiAlH₄ | 4-(4-methylphenyl)butan-2-ol | C=C and C=O reduction |

| Transfer Hydrogenation | [Ir(cod)Cl]₂, dppp, Cs₂CO₃, 2-propanol | 4-(4-methylphenyl)butan-2-one | C=C reduction |

Advanced Spectroscopic and Analytical Characterization Techniques for E 4 4 Methylphenyl but 3 En 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution and the solid state. For (E)-4-(4-methylphenyl)but-3-en-2-one, with its distinct proton and carbon environments, NMR provides definitive evidence of its connectivity and stereochemistry.

While one-dimensional (1D) ¹H and ¹³C NMR provide initial data on chemical shifts and basic coupling, two-dimensional (2D) NMR experiments are required to assemble the complete structural puzzle. princeton.edugithub.io

Correlation Spectroscopy (COSY): This homonuclear experiment maps the coupling relationships between protons (¹H-¹H). For this compound, a COSY spectrum would reveal a strong correlation between the vinylic protons on the butenone chain, confirming their adjacency. It would also show correlations between the aromatic protons on the p-tolyl group, helping to assign their positions (ortho and meta to the butenyl substituent). blogspot.com

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates protons directly attached to carbon atoms. youtube.com It simplifies the assignment process by linking each proton signal to its corresponding carbon signal. For instance, the methyl protons of the acetyl group would show a cross-peak with the methyl carbon, and the vinylic protons would correlate with their respective sp² carbons. github.io

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides crucial information about longer-range connectivity by detecting correlations between protons and carbons separated by two or three bonds (²JCH and ³JCH). youtube.com This is particularly useful for identifying quaternary carbons, which are not observed in HSQC spectra. Key HMBC correlations for this molecule would include:

The acetyl methyl protons correlating to the carbonyl carbon.

The vinylic proton alpha to the carbonyl group correlating to the carbonyl carbon and the aromatic ipso-carbon.

The tolyl methyl protons correlating to the ortho- and ipso-aromatic carbons. princeton.edu

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique reveals through-space proximity of nuclei, which is critical for confirming stereochemistry. researchgate.net For this compound, a key NOESY correlation would be observed between the vinylic proton beta to the carbonyl and the ortho-protons of the phenyl ring, confirming the (E) or trans configuration of the double bond. sigmaaldrich.comnih.gov

Table 1: Predicted ¹H and ¹³C NMR Data and Key 2D NMR Correlations for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key COSY Correlations (¹H ↔ ¹H) |

|---|---|---|---|---|

| 1 (Acetyl CH₃) | ~2.4 | ~27 | C2 | - |

| 2 (Carbonyl C=O) | - | ~198 | - | - |

| 3 (Vinylic CH) | ~6.7 | ~129 | C2, C4, C1' | H4 |

| 4 (Vinylic CH) | ~7.5 | ~143 | C2, C1', C2'/C6' | H3 |

| 1' (Aromatic C) | - | ~132 | - | - |

| 2', 6' (Aromatic CH) | ~7.4 | ~130 | C4, C4' | H3'/H5' |

| 3', 5' (Aromatic CH) | ~7.2 | ~129 | C1', C4' | H2'/H6' |

| 4' (Aromatic C) | - | ~141 | - | - |

This compound exists as a crystalline solid at room temperature. chemicalbook.com Solid-State NMR (ssNMR) spectroscopy provides detailed information about the structure and dynamics in the solid phase. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR measures these interactions, which are highly sensitive to the local environment, including bond lengths, bond angles, and intermolecular packing.

Should different crystalline forms (polymorphs) of this compound exist, ssNMR would be a powerful tool for their identification and characterization. Polymorphs would exhibit distinct ¹³C chemical shifts and different cross-polarization dynamics due to variations in their crystal lattice and intermolecular interactions. researchgate.netresearchgate.net This technique can thus confirm the purity of a crystalline batch and identify the specific polymorph present.

Diffusion-Ordered Spectroscopy (DOSY) is an NMR technique that separates the signals of different species in a mixture based on their translational diffusion coefficients. rsc.org The diffusion rate is dependent on the size and shape of the molecule. For this compound, DOSY could be employed to study supramolecular interactions in solution. For example, if the molecule forms dimers or larger aggregates, the measured diffusion coefficient would be smaller than that of the monomeric species. This method could also be used to study its binding to larger host molecules, as the formation of a host-guest complex would lead to a significant decrease in the diffusion rate of the compound, matching that of the larger host. rsc.org

Mass Spectrometry for Fragmentation Pathway Analysis and Isotopic Profiling

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) measures molecular mass with very high accuracy (typically to within 5 ppm). This allows for the unambiguous determination of a compound's elemental formula. For this compound, HRMS is used to confirm its molecular formula as C₁₁H₁₂O. nih.gov

Table 2: High-Resolution Mass Spectrometry Data

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₂O | nih.gov |

| Exact Mass (Monoisotopic) | 160.08882 Da | nih.govnih.gov |

| Molecular Weight | 160.21 g/mol | nih.gov |

| Predicted [M+H]⁺ | 161.09610 m/z | uni.lu |

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion, inducing its fragmentation, and then analyzing the resulting product ions. arxiv.org This technique provides detailed structural information by revealing the compound's fragmentation pathways. mdpi.com For this compound, the fragmentation pattern in positive-ion mode would likely be dominated by cleavages characteristic of α,β-unsaturated ketones and substituted benzyl (B1604629) systems.

A plausible fragmentation pathway would involve:

Loss of a methyl radical (•CH₃): Cleavage of the acetyl methyl group to form a stable acylium ion.

Loss of ketene (B1206846) (CH₂=C=O): A rearrangement followed by the loss of a neutral ketene molecule.

Cleavage of the benzylic bond: Fission of the bond between the double bond and the phenyl ring, leading to a tolyl cation or a related fragment.

Loss of the acetyl group (•COCH₃): Cleavage of the C-C bond between the carbonyl and the vinyl group.

Analyzing these fragmentation patterns allows for the confirmation of the different structural motifs within the molecule. miamioh.edu

Table 3: Predicted Major Fragments in Tandem Mass Spectrometry (MS/MS) of [M+H]⁺

| Precursor Ion (m/z) | Proposed Fragment | Fragment m/z (Predicted) |

|---|---|---|

| 161.09 | [M+H - •CH₃]⁺ | 146.07 |

| 161.09 | [M+H - H₂O]⁺ | 143.08 |

| 161.09 | [M+H - CH₂CO]⁺ | 119.08 |

| 161.09 | [C₇H₇]⁺ (Tropylium ion) | 91.05 |

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS)

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is a powerful analytical technique that provides an additional dimension of separation based on the size, shape, and charge of an ion, complementing the mass-to-charge ratio (m/z) separation of mass spectrometry. amanote.comnih.gov When coupled, these techniques offer enhanced separation of isomers, isobars, and conformers, along with a reduction in chemical noise. researchgate.net For a molecule like this compound, IMS-MS can be instrumental in its characterization within complex mixtures.

The fundamental principle of IMS involves measuring the drift time of an ion through a gas-filled chamber under the influence of a weak electric field. This drift time is proportional to the ion's rotationally averaged collision cross-section (CCS), a parameter that reflects its three-dimensional structure. nih.gov More compact ions experience fewer collisions with the drift gas and thus travel faster than more extended ions of the same m/z.

In the context of this compound, IMS-MS would allow for its separation from its (Z)-isomer and other structural isomers. Furthermore, different conformers of the molecule, such as the s-cis and s-trans conformers arising from rotation around the single bond between the carbonyl and the vinyl group, could potentially be resolved if their CCS values are sufficiently different.

The experimental CCS values can be compared with theoretically predicted values to increase confidence in compound identification. nih.gov Several computational methods and machine learning algorithms are available for the prediction of CCS values based on the molecular structure. mdpi.commdpi.comnih.govacs.org For this compound, various adduct ions ([M+H]⁺, [M+Na]⁺, etc.) would be formed in the ion source, each exhibiting a distinct drift time and, consequently, a unique CCS value.

Table 1: Predicted Collision Cross-Section (CCS) Values for Various Adducts of this compound Note: These values are hypothetical and for illustrative purposes, as experimental data for this specific compound is not readily available.

| Adduct Ion | Predicted CCS (Ų) |

|---|---|

| [M+H]⁺ | 135.2 |

| [M+Na]⁺ | 142.5 |

| [M+K]⁺ | 148.9 |

| [M-H]⁻ | 132.8 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the molecular structure, functional groups, and bonding within a molecule. nih.gov

ATR-FTIR and Raman Mapping Techniques

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is a powerful technique for obtaining the IR spectrum of a solid or liquid sample with minimal sample preparation. mt.com For this compound, the ATR-FTIR spectrum would exhibit characteristic absorption bands corresponding to its various functional groups. The most prominent peaks would be the C=O stretching vibration of the ketone, the C=C stretching of the alkene, and various vibrations associated with the p-substituted aromatic ring.

Raman spectroscopy is a complementary technique to IR spectroscopy. eag.com While IR absorption is dependent on a change in the dipole moment of a bond during vibration, Raman scattering depends on a change in the polarizability. Thus, symmetrical vibrations and non-polar bonds often show strong Raman signals. For this compound, the C=C double bond and the aromatic ring vibrations are expected to be strong in the Raman spectrum.

Both ATR-FTIR and Raman can be used in a mapping or imaging mode, where spectra are collected from different points on a sample surface. This allows for the visualization of the spatial distribution of the compound and can be used to assess its homogeneity within a sample or to identify it in a mixture. ualberta.ca

Table 2: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| C=O | Stretching | 1660-1685 | Strong | Medium |

| C=C (alkene) | Stretching | 1600-1640 | Medium | Strong |

| C=C (aromatic) | Stretching | 1580-1610 | Medium-Strong | Strong |

| =C-H (alkene) | Bending (out-of-plane) | 960-990 | Strong | Weak |

| Aromatic C-H | Bending (out-of-plane) | 800-840 | Strong | Weak |

| C-CH₃ | Stretching | 2850-2960 | Medium | Medium |

Theoretical Vibrational Frequency Calculations

To aid in the assignment of experimental vibrational spectra, theoretical calculations are often employed. Density Functional Theory (DFT) is a widely used computational method for predicting the vibrational frequencies of molecules. researchgate.net Functionals such as B3LYP, combined with a suitable basis set like 6-311++G(d,p), can provide calculated frequencies that are in good agreement with experimental data after applying a scaling factor. nih.govnih.gov

For this compound, theoretical calculations can be used to:

Confirm band assignments: By comparing the calculated vibrational modes with the experimental IR and Raman spectra, each band can be confidently assigned to a specific atomic motion within the molecule.

Study conformational isomers: The molecule can exist in different conformations, primarily the s-cis and s-trans isomers around the C-C bond of the enone moiety. DFT calculations can predict the vibrational spectra for each conformer, which can then be compared to the experimental spectrum to determine the predominant conformation in a given state. The relative energies of these conformers can also be calculated to predict their populations at a given temperature.

Investigate intermolecular interactions: In the solid state, intermolecular interactions can influence the vibrational frequencies. Theoretical calculations on molecular clusters or with periodic boundary conditions can help to understand these effects.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure Probing

Electronic spectroscopy provides insights into the electronic structure of a molecule by probing the transitions between different electronic energy levels.

Solvent Effects on λmax and Molar Absorptivity

The UV-Vis absorption spectrum of this compound, a chalcone-like molecule, is expected to show two main absorption bands. researchgate.net A high-intensity band at shorter wavelengths (π-π* transition) is associated with the extended conjugated system, and a lower-intensity band at longer wavelengths (n-π* transition) arises from the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital.

The position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. redalyc.orgresearchgate.net

π-π transition:* An increase in solvent polarity generally leads to a bathochromic (red) shift of the π-π* transition. This is because the excited state is more polar than the ground state and is therefore stabilized to a greater extent by polar solvents.

n-π transition:* Conversely, the n-π* transition typically undergoes a hypsochromic (blue) shift with increasing solvent polarity. The non-bonding electrons on the oxygen atom can interact with protic solvents via hydrogen bonding, which lowers the energy of the ground state more than the excited state, thus increasing the energy gap for the transition.

Table 3: Hypothetical Solvent Effects on the UV-Vis Absorption of this compound

| Solvent | Polarity Index | λmax (π-π) (nm) | λmax (n-π) (nm) |

|---|---|---|---|

| Hexane | 0.1 | 285 | 320 |

| Chloroform | 4.1 | 290 | 315 |

| Ethanol (B145695) | 4.3 | 295 | 310 |

| Water | 10.2 | 300 | 305 |

Fluorescence Quantum Yield and Lifetime Measurements

Fluorescence spectroscopy probes the emission of light from a molecule as it relaxes from an excited electronic state to the ground state. The fluorescence quantum yield (ΦF) and the fluorescence lifetime (τF) are two key parameters that characterize this process. nih.gov

The fluorescence quantum yield is the ratio of the number of photons emitted to the number of photons absorbed and represents the efficiency of the fluorescence process. horiba.com It can be determined using a comparative method, where the fluorescence intensity of the sample is compared to that of a standard with a known quantum yield under identical experimental conditions.

The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. nih.gov It can be measured using techniques such as Time-Correlated Single Photon Counting (TCSPC).

For this compound, the fluorescence properties are expected to be influenced by several factors:

Molecular Rigidity: The molecule's relatively rigid conjugated system suggests it may be fluorescent. Any process that increases rigidity, such as incorporation into a solid matrix or a viscous solvent, could lead to an increase in the fluorescence quantum yield.

Solvent Effects: The nature of the solvent can significantly affect both the quantum yield and the lifetime. rsc.orgnih.gov Polar solvents can quench fluorescence through various mechanisms, including promoting non-radiative decay pathways.

Conformational Changes: The existence of different conformers (s-cis and s-trans) could lead to complex fluorescence behavior, with each conformer potentially having its own distinct fluorescence quantum yield and lifetime.

Table 4: Hypothetical Fluorescence Data for this compound in Different Solvents

| Solvent | Fluorescence Quantum Yield (ΦF) | Fluorescence Lifetime (τF) (ns) |

|---|---|---|

| Cyclohexane | 0.15 | 1.2 |

| Dichloromethane | 0.08 | 0.7 |

| Acetonitrile | 0.05 | 0.4 |

Computational and Theoretical Investigations of E 4 4 Methylphenyl but 3 En 2 One

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed in chemistry and materials science to predict molecular geometries, vibrational frequencies, and various electronic properties with a good balance of accuracy and computational cost. For chalcone (B49325) derivatives, DFT calculations are instrumental in understanding their fundamental characteristics. researchgate.netresearchgate.net

Optimization of Ground State Geometries

The first step in the computational analysis of (E)-4-(4-methylphenyl)but-3-en-2-one involves the optimization of its ground state geometry. This process determines the most stable three-dimensional arrangement of the atoms in the molecule by finding the minimum energy conformation on the potential energy surface. Typically, this is achieved using a specific functional, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p). researchgate.net The optimized geometry provides key structural parameters, including bond lengths, bond angles, and dihedral angles.

Table 1: Representative Theoretical Geometrical Parameters for a Chalcone Backbone

| Parameter | Description | Typical Calculated Value (Å or °) |

| C=O Bond Length | Length of the carbonyl double bond | ~1.23 - 1.25 Å |

| C=C Bond Length | Length of the enone double bond | ~1.34 - 1.36 Å |

| C-C Bond Length | Length of the single bond between the carbonyl and the double bond | ~1.47 - 1.49 Å |

| C-C-C Bond Angle | Bond angle within the enone bridge | ~120 - 125 ° |

| Dihedral Angle | Torsion angle defining the planarity between the phenyl ring and the enone group | Varies significantly with substitution |

Note: These are typical values for chalcone derivatives and may vary for this compound. The values are derived from general findings on chalcone computational studies.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. youtube.comresearchgate.net A smaller gap suggests higher reactivity and lower stability. researchgate.net

For chalcones, the HOMO is typically localized on the cinnamoyl system, while the LUMO is distributed over the entire molecule. The HOMO-LUMO gap can be calculated using DFT methods. Studies on various chalcone derivatives have shown that the nature and position of substituents on the aromatic rings significantly influence the HOMO and LUMO energy levels and, consequently, the energy gap. researchgate.net For this compound, the electron-donating methyl group on the phenyl ring is expected to raise the HOMO energy level, potentially leading to a smaller HOMO-LUMO gap compared to unsubstituted chalcone.

Table 2: Representative Frontier Molecular Orbital Energies and Energy Gap for a Chalcone Derivative

| Parameter | Description | Typical Calculated Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | ~ -6.0 to -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -2.0 to -2.5 eV |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | ~ 3.5 to 4.5 eV |

Note: These are typical values for chalcone derivatives calculated using DFT methods. The exact values for this compound would require specific calculations.

Electrostatic Potential Maps and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. iucr.org The MEP is plotted onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. Green areas denote neutral potential.

For this compound, the MEP map would be expected to show a region of high electron density (red) around the carbonyl oxygen atom, making it a likely site for protonation and interaction with electrophiles. The hydrogen atoms of the methyl group and the aromatic ring would likely show positive potential (blue or greenish-blue). A study on 3'-bromo-4-methylchalcone showed that the electrostatic potential can be influenced by the nature of the substituents on the phenyl rings. dntb.gov.ua

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry plays a vital role in elucidating the detailed mechanisms of chemical reactions, providing insights that are often difficult to obtain experimentally. For the synthesis of this compound, which is typically formed via a Claisen-Schmidt condensation, computational methods can map out the entire reaction pathway.

Transition State Characterization and Activation Barriers

A key aspect of studying reaction mechanisms is the characterization of transition states (TS). A transition state is a high-energy, unstable configuration along the reaction coordinate that separates reactants from products. By locating the TS and calculating its energy, the activation energy (or activation barrier) of the reaction can be determined. This barrier dictates the rate of the reaction.

For the Claisen-Schmidt condensation leading to chalcones, computational studies have proposed a multi-step mechanism. researchgate.netnih.gov The reaction typically involves the deprotonation of the acetophenone (B1666503) derivative (in this case, acetone (B3395972) reacting with p-methylbenzaldehyde would be a related synthesis), followed by the nucleophilic attack of the resulting enolate on the aldehyde. The subsequent dehydration steps lead to the final chalcone product. Each of these steps has an associated transition state and activation barrier that can be calculated using DFT.

Table 3: Hypothetical Activation Energies for the Formation of this compound

| Reaction Step | Description | Hypothetical Calculated Activation Energy (kcal/mol) |

| Enolate Formation | Deprotonation of the ketone | Low barrier |

| Nucleophilic Attack | Attack of the enolate on the aldehyde | Rate-determining step with a moderate barrier |

| Dehydration | Elimination of a water molecule | Series of steps with varying barriers |

Note: These are hypothetical values based on general mechanisms for the Claisen-Schmidt condensation. Specific calculations for the reaction forming this compound are required for accurate data.

Intrinsic Reaction Coordinate (IRC) Pathways

An Intrinsic Reaction Coordinate (IRC) calculation is performed to confirm that a located transition state correctly connects the reactants and products. Starting from the transition state geometry, the IRC calculation follows the minimum energy path downhill on the potential energy surface in both the forward and reverse directions. A successful IRC calculation will lead to the corresponding reactant and product, thus validating the transition state and providing a detailed picture of the atomic motions during the reaction. Computational studies on the formation of chalcones have utilized IRC calculations to verify the proposed mechanistic steps, ensuring a complete and accurate description of the reaction pathway. researchgate.net

Solvent Effects in Computational Reaction Modeling

In the computational modeling of chemical reactions, the choice of solvent is crucial as it can significantly influence the stability of reactants, transition states, and products, thereby affecting reaction rates and mechanisms. springernature.com For a molecule like this compound, which possesses a polar carbonyl group and a largely nonpolar aromatic ring, solvent polarity can play a substantial role in its behavior. Computational chemists employ various models to account for these environmental effects, ranging from computationally efficient implicit solvent models to more complex explicit solvent models. springernature.com

Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. redalyc.org This approach is effective for modeling the bulk electrostatic effects of the solvent on the solute. Studies on similar chalcone derivatives using the PCM method have demonstrated that key electronic properties are highly sensitive to the solvent environment. For instance, the calculated dipole moment (μ) tends to increase with the rising dielectric constant of the solvent. This indicates a greater charge separation within the molecule in more polar environments. redalyc.org Similarly, the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) often decreases in polar solvents, which can impact the molecule's reactivity and spectral properties. redalyc.org

Explicit solvent models, where individual solvent molecules are included in the simulation, offer a more detailed picture by accounting for specific solute-solvent interactions like hydrogen bonding. However, this level of detail comes at a significantly higher computational cost. springernature.com The choice between implicit and explicit models depends on the specific chemical question being addressed and the available computational resources.

Table 1: Effect of Solvent Polarity on the Calculated Dipole Moment of a Representative Chalcone Derivative This table illustrates the general trend of increasing dipole moment with solvent polarity, as described in computational studies on chalcones. redalyc.org

| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) - Trend |

|---|---|---|

| n-Hexane | 1.88 | Low |

| Chloroform | 4.81 | Intermediate |

| Ethanol (B145695) | 24.55 | High |

| Water | 78.39 | Very High |

Spectroscopic Property Prediction and Validation through Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting and interpreting the spectroscopic properties of molecules like this compound. mdpi.comresearchgate.net These theoretical methods allow for the calculation of NMR spectra, vibrational frequencies, and electronic transitions, providing insights that are invaluable for validating experimental data and understanding the underlying molecular structure and electronics. researchgate.netbiointerfaceresearch.com

Theoretical NMR Chemical Shift and Coupling Constant Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants, which aids in the assignment of complex experimental spectra. biointerfaceresearch.com The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is commonly used for this purpose.

For this compound, calculations would predict distinct signals for the aromatic protons, the vinylic protons (H-α and H-β), and the methyl protons. The predicted coupling constant (J-value) between the α and β hydrogens is particularly important, as its magnitude confirms the trans (E) configuration of the double bond. biointerfaceresearch.com Comparisons between computed and experimental chemical shifts for various chalcones have shown good agreement, making theoretical predictions a reliable validation tool. biointerfaceresearch.com

Table 2: Representative Theoretical vs. Experimental ¹H NMR Chemical Shifts (ppm) for Chalcone Moieties This table presents typical chemical shift values for key protons in a chalcone structure, based on data from related compounds. biointerfaceresearch.comresearchgate.net The exact values for this compound would require specific experimental measurement and calculation.

| Proton | Typical Experimental Shift (ppm) | Typical Calculated Shift (ppm) |

|---|---|---|

| Methyl (on phenyl ring) | ~2.4 | ~2.3-2.5 |

| Methyl (acetyl group) | ~2.4 | ~2.3-2.5 |

| H-α (vinylic, adjacent to C=O) | ~6.7-7.0 | ~6.6-7.1 |

| H-β (vinylic, adjacent to phenyl) | ~7.5-7.8 | ~7.4-7.9 |

| Aromatic (phenyl ring) | ~7.2-7.6 | ~7.1-7.7 |

Vibrational Frequency and Intensity Simulation

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, probes the characteristic vibrations of molecular bonds. DFT calculations can simulate these vibrational spectra by computing the harmonic frequencies and their corresponding intensities. mdpi.comresearchgate.net A detailed assignment of each vibrational mode can be achieved through Potential Energy Distribution (PED) analysis.

For this compound, key predicted vibrations would include the C=O stretching of the ketone, the C=C stretching of the enone system, and various C-H and C-C stretching and bending modes of the aromatic ring. Theoretical studies on similar chalcones have shown that the carbonyl (C=O) stretching mode is often coupled with the vinylic Cα-Cβ stretching mode due to conjugation. researchgate.net The calculated frequencies, after applying a suitable scaling factor to account for anharmonicity and method limitations, typically show excellent correlation with experimental spectra. mdpi.com

Table 3: Key Calculated and Experimental Vibrational Frequencies (cm⁻¹) for a Chalcone Skeleton This table highlights characteristic vibrational modes for the chalcone core structure. Data is generalized from studies on related compounds. mdpi.comresearchgate.net

| Vibrational Mode | Typical Calculated Frequency (cm⁻¹) | Typical Experimental Frequency (cm⁻¹) |

|---|---|---|

| C=O Stretch (Ketone) | 1680 - 1710 | 1650 - 1680 |

| C=C Stretch (Vinylic) | 1610 - 1640 | 1590 - 1620 |

| C-C Stretch (Aromatic) | 1580 - 1610 | 1570 - 1600 |

| C-H Bend (trans-vinylic) | 980 - 1000 | 970 - 990 |

UV-Vis Absorption Maxima and Oscillator Strength Prediction

Ultraviolet-visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. For conjugated systems like this compound, the main absorption bands are typically due to π→π* transitions. researchgate.net Time-Dependent Density Functional Theory (TD-DFT) is the most common computational method for predicting UV-Vis spectra, calculating the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption. researchgate.net

Chalcones generally exhibit two main absorption bands. nih.gov For this compound, the most intense band (Band II) would be predicted in the 300-350 nm range, arising from the electronic transition from the HOMO to the LUMO, which is characteristic of the entire π-conjugated system. researchgate.net Calculations have shown that the λmax is sensitive to both substituents and solvent polarity, with more polar solvents often causing a bathochromic (red) shift. researchgate.netrsc.org

Table 4: Comparison of Experimental and TD-DFT Calculated UV-Vis Absorption Maxima (λmax) for Substituted Chalcones This table shows the strong correlation between experimental and theoretically predicted λmax values for chalcone derivatives, demonstrating the predictive power of TD-DFT. researchgate.netnih.gov

| Chalcone Derivative | Solvent | Experimental λmax (nm) | Calculated λmax (nm) |

|---|---|---|---|

| 1-(p-tolyl)-3-phenylprop-2-en-1-one | Ethanol | 310 | 305 |

| 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | Various | 366 | 375 |

| Generic Chalcone | DMSO | 340-390 | Similar Range |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations provide a way to explore the dynamic behavior of molecules over time. mdpi.com By simulating the movements of atoms based on a given force field (like AMBER or OPLS), MD can reveal the preferred three-dimensional shapes (conformations) of a molecule and the energy barriers to interconversion between them. mdpi.com This is crucial for understanding how a molecule like this compound might flex and interact with its environment, such as a solvent or a biological receptor.

Conformational Landscape Exploration

The conformational landscape of this compound is primarily defined by the rotation around its single bonds. The most significant of these are the bond between the carbonyl carbon and the α-carbon, and the bond between the β-carbon and the phenyl ring. Rotation around the C-C single bond of the enone moiety gives rise to two main planar conformers: s-trans and s-cis. Generally, the s-trans conformer is sterically favored and lower in energy.

MD simulations can sample a vast number of possible conformations over time. By analyzing the resulting trajectory, for example through principal component analysis or cluster analysis, one can identify the most stable and frequently occurring conformers. scispace.com This analysis maps out the low-energy regions on the potential energy surface, providing a comprehensive picture of the molecule's structural flexibility. scispace.com For this compound, such a study would quantify the relative stability of the s-cis and s-trans conformers and explore the rotational freedom of the p-tolyl group.

Table 5: Primary Conformational States of this compound This table describes the key rotational isomers (rotamers) that define the conformational landscape of the molecule.

| Conformer | Description of Dihedral Angle | Expected Relative Stability |

|---|---|---|

| s-trans | The C=O and C=C bonds are anti-periplanar (~180°). | Most Stable (Lower Energy) |

| s-cis | The C=O and C=C bonds are syn-periplanar (~0°). | Less Stable (Higher Energy) |

| p-tolyl rotation | Rotation around the Cβ-C(phenyl) bond. | Low rotational barrier, but coplanarity is favored for conjugation. |

Solvent Interaction Dynamics

The interaction of solutes with surrounding solvent molecules can significantly influence their chemical behavior, and this compound, a member of the chalcone family, is no exception. While specific experimental studies on the solvent interaction dynamics of this particular compound are not extensively documented in the reviewed literature, computational studies on related chalcone derivatives provide valuable insights. The principles governing these interactions are applicable to this compound.

Theoretical investigations using methods like Density Functional Theory (DFT) have been employed to understand the effect of different solvents on the electronic structure and reactivity of chalcone-like molecules. researchgate.net For instance, studies on similar compounds have shown that the reactivity can be solvent-dependent. researchgate.net The polarity and hydrogen-bonding capability of the solvent can alter the energy of the frontier molecular orbitals (HOMO and LUMO), thereby affecting the molecule's stability and reactivity. researchgate.net

In a study on a different heterocyclic compound, the impact of solvents such as water and ethanol was investigated. researchgate.net The results indicated that the energy gap between the HOMO and LUMO varied with the solvent, suggesting differing degrees of stability and reactivity in various environments. researchgate.net For example, a larger energy gap was observed in water, implying greater stability in a polar protic solvent. researchgate.net These findings suggest that the solvent environment plays a crucial role in the chemical dynamics of chalcones and related structures.

Furthermore, the reaction dynamics of the 4-methylphenyl radical, a structural component of this compound, have been studied under single collision conditions, revealing indirect scattering dynamics through the formation of a van der Waals complex. osti.gov While this study focuses on gas-phase reactions, it underscores the importance of intermolecular forces in the chemical behavior of this structural motif.

Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for designing and optimizing lead compounds. For derivatives of this compound, which belong to the broader class of chalcones, QSAR and cheminformatics approaches are employed to correlate their structural features with their biological activities. These studies help in understanding the structural requirements for a desired biological response and in predicting the activity of new, unsynthesized derivatives.

The general approach involves generating a dataset of chalcone derivatives with known biological activities, calculating a wide range of molecular descriptors for each derivative, and then developing a mathematical model that relates these descriptors to the activity. nih.govscispace.comresearchgate.netajrconline.org The electrophilic nature of the α,β-unsaturated carbonyl system in chalcones is a key factor in their biological activity, and QSAR models often capture the electronic and steric factors that modulate this reactivity. rsc.orgnih.gov

Descriptor Calculation and Model Building

The foundation of a robust QSAR model lies in the calculation of relevant molecular descriptors and the subsequent construction of a predictive model. For chalcone derivatives, a diverse set of descriptors is typically computed to capture the various aspects of their molecular structure.

Descriptor Calculation: A comprehensive range of molecular descriptors are calculated using specialized software. These descriptors are categorized based on the type of information they encode:

Constitutional Descriptors: These describe the basic composition of the molecule, such as molecular weight and atom counts.

Topological Descriptors: These are 2D descriptors that represent the connectivity of atoms in the molecule. nih.govscispace.comresearchgate.netajrconline.org

Geometrical Descriptors: These 3D descriptors provide information about the shape and size of the molecule. nih.govscispace.comresearchgate.net

Physicochemical Descriptors: These include properties like logP (lipophilicity) and molar refractivity, which are important for pharmacokinetic properties. nih.govscispace.com

Electronic (Charge) Descriptors: These describe the electronic properties, such as partial charges on atoms, which are crucial for intermolecular interactions. nih.govscispace.comresearchgate.net

Quantum Chemical Descriptors: Calculated using methods like DFT, these include energies of frontier molecular orbitals (HOMO and LUMO), dipole moment, and other electronic parameters. researchgate.netnih.govscispace.comresearchgate.net

A variety of computational tools are available for calculating these descriptors from the 3D structure of the molecules. amazonaws.com

Model Building: Once the descriptors are calculated, a statistical method is used to build the QSAR model. A common technique is Multiple Linear Regression (MLR), which aims to find a linear relationship between the biological activity (dependent variable) and a set of descriptors (independent variables). ajrconline.org To avoid overfitting and to select the most relevant descriptors, methods like stepwise MLR are often employed. amazonaws.com

The quality of the resulting QSAR model is assessed using several statistical parameters. The coefficient of determination (R²) indicates the goodness of fit, while the predictive power of the model is evaluated through internal and external validation techniques. researchgate.net Leave-one-out cross-validation (q² or QLoo²) is a common internal validation method. researchgate.net A high q² value suggests that the model is robust and has good predictive ability. amazonaws.com

The table below summarizes the types of descriptors and modeling techniques commonly used in QSAR studies of chalcone derivatives.

| Descriptor Class | Examples | Modeling Technique | Validation |

| Topological | Connectivity indices, Shape indices | Multiple Linear Regression (MLR) | R², q² (LOO) |

| Electrostatic | Partial charges, Dipole moment | k-Nearest Neighbor (kNN-MFA) | pred_r² |

| Quantum Chemical | HOMO, LUMO, Energy gap | Genetic Algorithm (GA) | Internal & External |

| Geometrical | Molecular surface area, Volume | Stepwise MLR | |

| Physicochemical | LogP, Molar refractivity |

Prediction of Chemical Reactivity Parameters

The chemical reactivity of this compound and its derivatives can be predicted using computational methods, primarily based on quantum chemistry. These predictions provide insights into the molecule's stability, electrophilicity, and potential sites for reaction.

Quantum Chemical Calculations: Density Functional Theory (DFT) is a widely used method to calculate various electronic parameters that serve as reactivity descriptors. researchgate.netresearchgate.net These calculations are typically performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). researchgate.net

Key reactivity parameters that can be predicted include:

E_HOMO (Energy of the Highest Occupied Molecular Orbital): This is related to the molecule's ability to donate electrons. A higher E_HOMO value indicates a better electron donor.

E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): This is related to the molecule's ability to accept electrons. A lower E_LUMO value suggests a better electron acceptor.

HOMO-LUMO Energy Gap (ΔE): The difference between E_LUMO and E_HOMO (ΔE = E_LUMO - E_HOMO) is an indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller energy gap implies higher reactivity.

Chemical Potential (μ): This parameter measures the tendency of electrons to escape from the system.

Global Hardness (η): This is a measure of the resistance to charge transfer.

Global Electrophilicity Index (ω): This index quantifies the electrophilic nature of a molecule. Chalcones are known to be electrophilic due to the α,β-unsaturated carbonyl system, which is a key feature for their biological activity. rsc.orgnih.gov

The table below presents hypothetical calculated reactivity parameters for this compound, based on typical values for chalcone-type compounds found in the literature.

| Reactivity Parameter | Description |

| E_HOMO | Energy of the highest occupied molecular orbital |

| E_LUMO | Energy of the lowest unoccupied molecular orbital |

| Energy Gap (ΔE) | Indicator of chemical reactivity and stability |

| Chemical Potential (μ) | Tendency of electrons to escape |

| Global Hardness (η) | Resistance to charge transfer |

| Global Electrophilicity (ω) | Measure of electrophilic nature |

These computational predictions of reactivity are valuable for understanding the mechanisms of action of this compound derivatives and for designing new compounds with desired reactivity profiles.

E 4 4 Methylphenyl but 3 En 2 One As a Building Block in Advanced Chemical Synthesis and Materials Science

Role as an Intermediate in the Synthesis of Complex Organic Molecules

The unique structural attributes of (E)-4-(4-methylphenyl)but-3-en-2-one, specifically its α,β-unsaturated ketone framework, render it an invaluable precursor in the synthesis of a diverse array of complex organic structures. This functionality allows for a variety of chemical transformations, making it a staple in the synthetic organic chemist's toolbox.

Heterocyclic Compound Synthesis via Cyclization Reactions

The reactive α,β-unsaturated carbonyl group within this compound serves as a prime electrophilic site, readily participating in cyclization reactions to form a variety of heterocyclic compounds. Chalcones, the class of compounds to which this compound belongs, are well-documented precursors for synthesizing heterocyclic systems. acs.orgnih.gov

One prominent application is in the synthesis of pyrimidine (B1678525) derivatives. sigmaaldrich.com Pyrimidines are a critical class of nitrogen-containing heterocycles found in numerous biologically active compounds and natural products. frontiersin.org The synthesis can be achieved through the condensation of the chalcone (B49325) with a suitable nitrogen-containing reagent, such as guanidine, in a reaction that constructs the pyrimidine ring.

Similarly, this compound can be a starting point for the synthesis of substituted pyridines. The general strategy often involves the transformation of the ketone into a ketoxime, which can then undergo a rhodium-catalyzed C–H bond functionalization with alkynes to yield polysubstituted pyridines.

The versatility of chalcones extends to the synthesis of other heterocycles like pyrazoles and isoxazoles through reactions with hydrazine (B178648) and hydroxylamine (B1172632), respectively. The reactive enone moiety is the key to these transformations, allowing for the facile construction of five- and six-membered rings. acs.org

Construction of Polycyclic Aromatic Systems

While direct, single-step conversions to large polycyclic aromatic hydrocarbons (PAHs) from this compound are not common, its role as a versatile intermediate allows for multi-step strategies toward these complex structures. researchgate.net PAHs are a class of organic compounds composed of two or more fused benzene (B151609) rings. researchgate.net

One synthetic avenue involves the use of this chalcone in Diels-Alder reactions. For instance, chalcones can react with dienes like cyclopentadiene (B3395910) to form bicyclic adducts. researchgate.net These adducts, containing multiple stereocenters and functional groups, can then be subjected to further transformations, such as aromatization, to construct more complex polycyclic systems.